N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound characterized by its unique structural features It contains multiple functional groups, including a tertiary amine, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of an appropriate alkene with a hydroxylating agent to introduce the hydroxy group.
Introduction of the Sulfonamide Group: The hydroxypropyl intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the sulfonamide intermediate with a methoxyphenyl derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group may yield a primary or secondary amine.
Scientific Research Applications
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfonamide and amine groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The amine group can interact with receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl({2-hydroxy-3-[N-(4-methoxyphenyl)benzenesulfonamido]propyl})amine
- Dibutyl({2-hydroxy-3-[N-(4-methoxyphenyl)benzenesulfonamido]propyl})amine
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H36N2O4S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H36N2O4S/c1-4-6-17-25(18-7-5-2)19-22(27)20-26(21-13-15-23(30-3)16-14-21)31(28,29)24-11-9-8-10-12-24/h8-16,22,27H,4-7,17-20H2,1-3H3 |
InChI Key |
YMJZGIKRPOSZBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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